Methyl methylcarbamate

Vue d'ensemble

Description

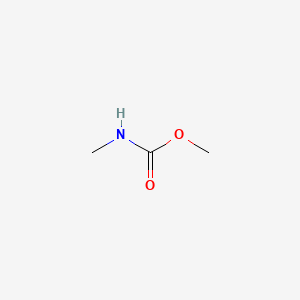

Methyl methylcarbamate, also known as methylurethane, is an organic compound and the simplest ester of carbamic acid. It is a colorless solid with the chemical formula CH₃OC(O)NH₂. This compound is primarily used in the textile and polymer industries as a reactive intermediate and in the manufacture of pharmaceuticals, insecticides, and urethane .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl methylcarbamate can be synthesized through several methods:

Reaction of Methanol and Urea: This is a common method where methanol reacts with urea to form this compound and ammonia: [ \text{CO(NH₂)₂ + CH₃OH → CH₃OC(O)NH₂ + NH₃} ]

Reaction with Methyl Chloroformate or Dimethyl Carbonate: this compound can also be formed by reacting ammonia with methyl chloroformate or dimethyl carbonate.

Industrial Production Methods: In industrial settings, this compound is produced using the above methods, often optimized for large-scale production. The reaction conditions typically involve controlled temperatures and pressures to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl methylcarbamate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form methanol and carbamic acid.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Substitution Reactions: this compound can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Typically involves water and an acid or base catalyst.

Substitution: Common reagents include nucleophiles such as amines or alcohols.

Major Products Formed:

Hydrolysis: Methanol and carbamic acid.

Substitution: Depending on the nucleophile, various substituted carbamates can be formed.

Applications De Recherche Scientifique

Chemical Properties and Production

Methyl methylcarbamate is synthesized through the reaction of methanol with urea, yielding a colorless solid that serves as a versatile chemical intermediate. Its structure allows it to participate in various chemical reactions, making it valuable in different industrial processes .

Agricultural Applications

This compound is primarily recognized for its role as an insecticide . It belongs to the class of N-methyl carbamates, which exhibit anticholinesterase activity. This property makes them effective in pest control by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at synapses and resulting in paralysis and death of target pests .

Case Studies:

- Cholinesterase Inhibition : A study evaluated the acute toxicity profiles of various N-methyl carbamate pesticides, including this compound. The results indicated significant cholinesterase inhibition across different doses, correlating with decreased motor activity in exposed subjects .

- Cumulative Risk Assessment : The Environmental Protection Agency (EPA) conducted a cumulative risk assessment for N-methyl carbamate pesticides. This assessment highlighted the potential for combined exposure risks from multiple carbamates, emphasizing the need for careful management in agricultural settings .

Pharmaceutical Applications

This compound is also utilized in the pharmaceutical industry. It acts as a building block for synthesizing various drugs and biologically active compounds due to its reactive functional groups.

Case Studies:

- Synthesis of Anticholinergic Drugs : Research has shown that this compound derivatives can be modified to develop new anticholinergic medications. These drugs are essential for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) by blocking acetylcholine receptors .

- Toxicology Studies : Long-term studies have been conducted to assess the carcinogenic potential of this compound in laboratory animals. These studies provide insights into its safety profile when used in pharmaceuticals and help guide regulatory decisions .

Industrial Applications

In addition to its agricultural and pharmaceutical uses, this compound is employed in the textile and polymer industries. It serves as a reactive intermediate in the production of durable press finishes for fabrics.

Key Features:

- Durable Press Finishes : Fabrics treated with dimethylol methyl carbamate-based resins exhibit excellent crease retention and flame retardancy. These properties are particularly beneficial for polyester-cotton blends used in commercial laundries .

- Polymer Production : this compound is involved in synthesizing various polymers that require specific functional characteristics, enhancing their performance and durability .

Data Summary Table

Mécanisme D'action

The mechanism of action of methyl methylcarbamate involves its interaction with enzymes, particularly acetylcholinesterase. It acts as a reversible inhibitor, preventing the breakdown of acetylcholine, which leads to an accumulation of this neurotransmitter at nerve endings. This mechanism is similar to that of other carbamate insecticides .

Comparaison Avec Des Composés Similaires

Ethyl Carbamate (Urethane): Similar in structure but has different applications and toxicity profiles.

Carbaryl: Another carbamate insecticide with a similar mechanism of action but different uses and properties.

Uniqueness: Methyl methylcarbamate is unique due to its simplicity and versatility in various industrial applications. Unlike some of its relatives, it is not mutagenic in certain tests and has specific uses in the textile industry that are not shared by other carbamates .

Activité Biologique

Methyl methylcarbamate is a compound that has garnered attention due to its biological activity, particularly in the context of toxicity and potential carcinogenic effects. This article synthesizes findings from various studies, focusing on the compound's effects, mechanisms of action, and implications for health.

This compound, with the chemical formula , is a derivative of carbamate compounds. It is commonly used as an intermediate in the synthesis of pesticides and other chemicals. Understanding its biological activity requires a thorough examination of its interactions within biological systems.

Acute Toxicity

Research has demonstrated that this compound exhibits significant acute toxicity in laboratory animals. A study involving F344/N rats and B6C3F1 mice showed that high doses (up to 8,000 mg/kg) led to mortality within 15 days . The study also reported that lower doses resulted in increased liver weights and other morphological changes, indicating potential organ damage.

Long-Term Studies

Long-term exposure studies have revealed more concerning findings. In a comprehensive two-year study, rats administered this compound showed clear evidence of carcinogenic activity, particularly with increased incidences of hepatocellular neoplastic nodules and carcinomas . In contrast, B6C3F1 mice did not exhibit similar carcinogenic effects at the same dosage levels.

| Study Duration | Species | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| 16 Days | F344/N Rats | 2,000 - 8,000 | Mortality; increased liver weights |

| 2 Years | F344/N Rats | 0,100 - 200 | Hepatocellular neoplasms; carcinomas |

| 2 Years | B6C3F1 Mice | 0,500 - 1,000 | No significant carcinogenic activity observed |

The biological activity of this compound is largely attributed to its interaction with acetylcholinesterase (AChE), an essential enzyme in neurotransmission. Carbamates typically inhibit AChE, leading to an accumulation of acetylcholine at synapses, which can result in neurotoxic effects. The inhibition is often reversible but can lead to prolonged symptoms if the enzyme's regeneration is slow .

Genetic Toxicology

Genotoxicity assessments have indicated that this compound does not induce chromosomal aberrations or sister chromatid exchanges in cultured cells at tested concentrations . This suggests that while the compound may have toxic effects on tissues (especially liver), it does not significantly damage genetic material under specific experimental conditions.

Case Studies and Environmental Impact

Research on N-methyl carbamate pesticides has highlighted their environmental persistence and potential health risks associated with dietary exposure. For example, studies have shown that carbaryl, a common N-methyl carbamate pesticide, was frequently detected in fruit juices, raising concerns about chronic exposure through diet .

The cumulative risk assessments conducted by the EPA also indicate that these compounds can accumulate in sediments and may undergo hydrolysis in microbial environments, leading to the formation of potentially harmful metabolites like monomethylamine .

Propriétés

IUPAC Name |

methyl N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-4-3(5)6-2/h1-2H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXHSRNBKJIQQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216642 | |

| Record name | Methyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6642-30-4 | |

| Record name | Carbamic acid, N-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6642-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl methylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006642304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6642-30-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL METHYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96WE5040JH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is methyl methylcarbamate analyzed in conjunction with other carbamate insecticides like methomyl and carbofuran?

A1: this compound is not inherently present in the environment. It serves as a key breakdown product during the analysis of certain carbamate insecticides, such as methomyl and carbofuran. The analytical method described in the research utilizes "on-column trans-esterification," converting these insecticides into this compound for easier and more reliable detection by gas chromatography. []

Q2: What analytical challenges arise when determining carbamate insecticide residues in complex matrices like soil and ryegrass?

A2: Analyzing trace amounts of insecticides in complex matrices like soil and ryegrass presents significant challenges. These matrices contain numerous compounds that can interfere with the detection and quantification of the target insecticides. The research highlights a method involving extraction, purification, and derivatization steps to overcome these hurdles. Specifically, acidified ammonium acetate is used for extraction, followed by dichloromethane partitioning for purification. Finally, on-column trans-esterification converts the target carbamates into this compound, simplifying their detection and quantification. []

Q3: Could you explain the significance of "on-column trans-esterification" in the analysis of carbamate insecticides?

A3: "On-column trans-esterification" is a crucial step in this analytical method. Carbamate insecticides, often present in trace amounts and alongside various interfering compounds, require efficient detection and quantification. This technique converts the target carbamates, like methomyl and carbofuran, into a single, more volatile, and easily detectable compound: this compound. This conversion simplifies the chromatographic analysis and enhances the method's sensitivity and reliability. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.